molecular formula C8H6ClNO2 B3053818 3-Chloro-2-methoxyphenyl isocyanate CAS No. 56309-55-8

3-Chloro-2-methoxyphenyl isocyanate

Cat. No. B3053818
CAS RN: 56309-55-8
M. Wt: 183.59 g/mol
InChI Key: NBRZBJSIXZZWMF-UHFFFAOYSA-N
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Description

“3-Chloro-2-methoxyphenyl isocyanate” is an organic compound that contains an isocyanate group . It’s also known as "1-chloro-3-isocyanato-2-methylbenzene" . It’s used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular formula of “3-Chloro-2-methoxyphenyl isocyanate” is C8H6ClNO . The average mass is 167.592 Da and the monoisotopic mass is 167.013794 Da .

Scientific Research Applications

Chemical Sensors and Detectors

The compound’s reactivity with nucleophiles allows for the design of chemical sensors. By immobilizing it on a substrate, scientists can detect specific analytes (such as amines or thiols) through color changes or other measurable signals. These sensors find applications in environmental monitoring and industrial safety.

Safety And Hazards

“3-Chloro-2-methoxyphenyl isocyanate” is likely to be hazardous. Similar compounds like “3-Chlorophenyl isocyanate” are known to be combustible, cause severe skin burns and eye damage, and may cause respiratory irritation . They may also cause an allergic skin reaction and are fatal if inhaled . It’s recommended to use only outdoors or in a well-ventilated area, wear protective clothing, and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-chloro-3-isocyanato-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-12-8-6(9)3-2-4-7(8)10-5-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRZBJSIXZZWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543166
Record name 1-Chloro-3-isocyanato-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-isocyanato-2-methoxybenzene

CAS RN

56309-55-8
Record name 1-Chloro-3-isocyanato-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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